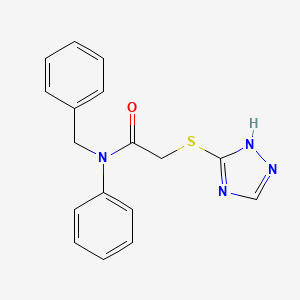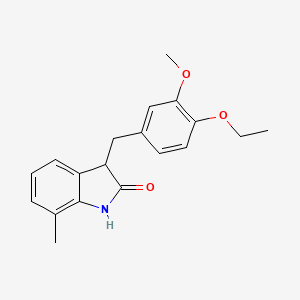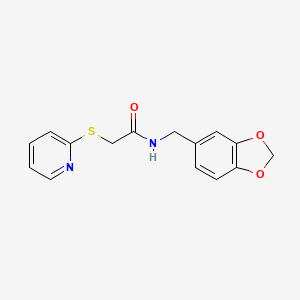![molecular formula C19H22ClN3O2 B6094225 4-({[4-(4-chlorophenyl)-1-piperazinyl]imino}methyl)-2-ethoxyphenol](/img/structure/B6094225.png)
4-({[4-(4-chlorophenyl)-1-piperazinyl]imino}methyl)-2-ethoxyphenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-({[4-(4-chlorophenyl)-1-piperazinyl]imino}methyl)-2-ethoxyphenol, also known as SCH-23390, is a selective dopamine D1 receptor antagonist. It was first synthesized in the 1970s by a team of chemists at the pharmaceutical company Schering-Plough. Since then, SCH-23390 has been extensively studied for its potential use in scientific research.
作用機序
4-({[4-(4-chlorophenyl)-1-piperazinyl]imino}methyl)-2-ethoxyphenol acts as a competitive antagonist of the dopamine D1 receptor. It binds to the receptor and blocks the binding of dopamine, which is the endogenous ligand for the receptor. This results in a decrease in the activity of the dopamine D1 receptor. The exact mechanism of action of this compound is still not fully understood, but it is believed to involve the inhibition of adenylate cyclase activity and the modulation of intracellular signaling pathways.
Biochemical and Physiological Effects:
The dopamine D1 receptor is involved in several physiological processes, including motor control, reward, and cognition. This compound has been shown to affect these processes in various animal models. For example, this compound has been shown to impair motor coordination in rats and mice. It has also been shown to reduce the rewarding effects of drugs of abuse, such as cocaine and amphetamine. In addition, this compound has been shown to improve cognitive function in animal models of schizophrenia and Parkinson's disease.
実験室実験の利点と制限
One of the main advantages of using 4-({[4-(4-chlorophenyl)-1-piperazinyl]imino}methyl)-2-ethoxyphenol in scientific research is its selectivity for the dopamine D1 receptor. This allows researchers to study the role of the dopamine D1 receptor in various physiological processes without affecting other dopamine receptors. However, one of the limitations of using this compound is its relatively short half-life, which can make it difficult to study long-term effects of dopamine D1 receptor blockade.
将来の方向性
There are several future directions for research involving 4-({[4-(4-chlorophenyl)-1-piperazinyl]imino}methyl)-2-ethoxyphenol. One area of interest is the role of the dopamine D1 receptor in addiction and drug abuse. This compound has been shown to reduce the rewarding effects of drugs of abuse, and further research in this area could lead to the development of new treatments for drug addiction. Another area of interest is the role of the dopamine D1 receptor in cognitive function. This compound has been shown to improve cognitive function in animal models of schizophrenia and Parkinson's disease, and further research in this area could lead to the development of new treatments for these disorders. Finally, there is also interest in developing new compounds that are more selective and have longer half-lives than this compound, which could improve its usefulness as a tool in scientific research.
合成法
The synthesis of 4-({[4-(4-chlorophenyl)-1-piperazinyl]imino}methyl)-2-ethoxyphenol involves several steps, including the reaction of 4-chlorophenylpiperazine with formaldehyde to form the intermediate 4-(4-chlorophenyl)-1-piperazinyl-methanol. This intermediate is then reacted with 2-ethoxyphenol and paraformaldehyde to form the final product, this compound. The synthesis of this compound has been optimized over the years, and several variations of the synthesis method have been reported in the literature.
科学的研究の応用
4-({[4-(4-chlorophenyl)-1-piperazinyl]imino}methyl)-2-ethoxyphenol has been widely used in scientific research as a tool to study the dopamine D1 receptor. The dopamine D1 receptor is a G protein-coupled receptor that is involved in several physiological processes, including motor control, reward, and cognition. This compound is a selective antagonist of the dopamine D1 receptor, meaning that it binds to the receptor and blocks its activity. This allows researchers to study the role of the dopamine D1 receptor in various physiological processes.
特性
IUPAC Name |
4-[(Z)-[4-(4-chlorophenyl)piperazin-1-yl]iminomethyl]-2-ethoxyphenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22ClN3O2/c1-2-25-19-13-15(3-8-18(19)24)14-21-23-11-9-22(10-12-23)17-6-4-16(20)5-7-17/h3-8,13-14,24H,2,9-12H2,1H3/b21-14- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHDKWVPPTYJAPH-STZFKDTASA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C=NN2CCN(CC2)C3=CC=C(C=C3)Cl)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C=CC(=C1)/C=N\N2CCN(CC2)C3=CC=C(C=C3)Cl)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-({5-[2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)ethyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)-N-(3-nitrophenyl)acetamide](/img/structure/B6094143.png)

![2-[3-(4-chlorophenyl)-6-oxo-1(6H)-pyridazinyl]-N-isopropylacetamide](/img/structure/B6094153.png)
![3-[2-(5-chloro-3,4-dihydro-2(1H)-isoquinolinyl)-2-oxoethyl]-4-(3-furylmethyl)-2-piperazinone](/img/structure/B6094158.png)
![N-[3-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]-2-furamide](/img/structure/B6094161.png)

![2-[(3-cyano-4,6-dimethylpyridin-2-yl)thio]-N-[4-(1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-yl]acetamide](/img/structure/B6094172.png)

![(3aS*,5S*,9aS*)-5-[(E)-2-(2-methoxyphenyl)vinyl]-2-methylhexahydro-7H-pyrrolo[3,4-g]pyrrolizin-1(2H)-one](/img/structure/B6094192.png)

![2,6-dimethyl-4-[4-(1H-tetrazol-1-yl)benzoyl]morpholine](/img/structure/B6094210.png)
![N-methyl-N-[2-(2-pyridinyl)ethyl]-1-(8-quinolinylsulfonyl)-3-piperidinamine](/img/structure/B6094231.png)
![5-chloro-2-methoxy-N-[6-methyl-2-(4-methylphenyl)-2H-1,2,3-benzotriazol-5-yl]benzamide](/img/structure/B6094239.png)
![N-(2-iodophenyl)-2-[(5-methyl-1,3,4-oxadiazol-2-yl)thio]acetamide](/img/structure/B6094244.png)
